molecular formula C14H10N4O B14209857 3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline CAS No. 824968-83-4

3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline

Cat. No.: B14209857
CAS No.: 824968-83-4
M. Wt: 250.25 g/mol
InChI Key: KOWIKYUEVWBORC-UHFFFAOYSA-N
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Description

3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline is a heterocyclic compound that features a unique structure combining an oxazole ring, a pyrazole ring, and an isoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

824968-83-4

Molecular Formula

C14H10N4O

Molecular Weight

250.25 g/mol

IUPAC Name

5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)-1,2-oxazole

InChI

InChI=1S/C14H10N4O/c1-8-12-14(18-17-8)10-5-3-2-4-9(10)13(16-12)11-6-7-15-19-11/h2-7H,1H3,(H,17,18)

InChI Key

KOWIKYUEVWBORC-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=NO4

Origin of Product

United States

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